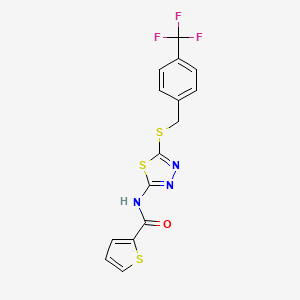

N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

CAS No.: 392301-27-8

Cat. No.: VC6760482

Molecular Formula: C15H10F3N3OS3

Molecular Weight: 401.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 392301-27-8 |

|---|---|

| Molecular Formula | C15H10F3N3OS3 |

| Molecular Weight | 401.44 |

| IUPAC Name | N-[5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide |

| Standard InChI | InChI=1S/C15H10F3N3OS3/c16-15(17,18)10-5-3-9(4-6-10)8-24-14-21-20-13(25-14)19-12(22)11-2-1-7-23-11/h1-7H,8H2,(H,19,20,22) |

| Standard InChI Key | YEJSJLHECBBSGR-UHFFFAOYSA-N |

| SMILES | C1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)C(F)(F)F |

Introduction

The compound N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a complex organic molecule that incorporates several functional groups, including a thiophene ring, a 1,3,4-thiadiazole ring, and a trifluoromethyl group. This compound is of interest due to its potential biological activities, which can be attributed to the presence of these diverse functional groups.

Biological Activities and Potential Applications

While specific biological activity data for N-(5-((4-(trifluoromethyl)benzyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is not readily available, compounds with similar structures have shown promising results in various fields:

-

Anticancer Activity: Thiadiazole derivatives have been explored for their anticancer properties, often inducing apoptosis via caspase-dependent pathways .

-

Antiepileptic Activity: Thiadiazoles have been studied for their anticonvulsant effects, showing potential as antiepileptic agents .

-

Pest Control: Related thiadiazole compounds exhibit fungicidal, bactericidal, and insecticidal activities .

Synthesis and Preparation

The synthesis of such compounds typically involves the reaction of thiadiazole derivatives with appropriate reagents to introduce the desired functional groups. For example, the preparation of similar thiadiazole compounds often involves the use of halogenated thiadiazoles reacted with mercaptans or other nucleophiles in the presence of solvents and acid-binding agents .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume